Isobornyl methacrylate, technical grade

Description

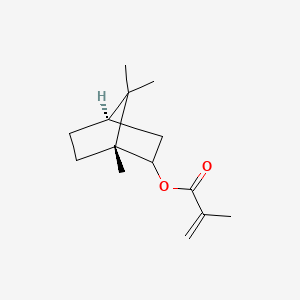

Isobornyl methacrylate (IBOMA) is a methacrylic ester derived from renewable terpene sources, such as camphor or α-pinene . It is widely used in polymer chemistry due to its rigid bicyclic structure, which imparts high glass transition temperatures (Tg) and thermal stability to polymers. Technical-grade IBOMA typically contains 150–200 ppm monomethyl ether hydroquinone (MEHQ) as an inhibitor to prevent premature polymerization . Key properties include:

- Molecular formula: C₁₄H₂₂O₂

- Molecular weight: 222.32 g/mol

- Boiling point: 127–129°C at 15 mmHg

- Density: 0.98–0.986 g/mL at 25°C

- Refractive index: 1.476–1.478

IBOMA is utilized in coatings, adhesives, 3D printing resins, and biodegradable foams .

Properties

IUPAC Name |

[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4/h10-11H,1,6-8H2,2-5H3/t10-,11?,14+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXXETNIOYFMLW-JENJKZFGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(=O)OC1C[C@H]2CC[C@@]1(C2(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid; [MSDSonline] | |

| Record name | 2-Propenoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobornyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

112-117 °C at 0.33 kPa | |

| Details | Kirk-Othmer Encyclopedia of Chemical Technology. 4th ed. Volumes 1: New York, NY. John Wiley and Sons, 1991-Present., p. V16 (1995) 475 | |

| Record name | ISOBORNYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.980 @ 25 °C | |

| Details | Kirk-Othmer Encyclopedia of Chemical Technology. 4th ed. Volumes 1: New York, NY. John Wiley and Sons, 1991-Present., p. V16 (1995) 475 | |

| Record name | ISOBORNYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.11 [mmHg], 0.11 mm Hg @ 25 °C /Estimated/ | |

| Details | US EPA; Estimation Program Interface (EPI) Suite. Ver.3.11. June 10, 2003. Available from, as of Jan 5, 2004: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |

| Record name | Isobornyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | US EPA; Estimation Program Interface (EPI) Suite. Ver.3.11. June 10, 2003. Available from, as of Jan 5, 2004: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |

| Record name | ISOBORNYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

7534-94-3 | |

| Record name | 2-Propenoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBORNYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Batch Synthesis with Acid Catalysts

The most widely documented method involves esterifying (1S,2S,4S)-(+)-isoborneol with methacrylic anhydride (MAA) in a toluene medium. As detailed in and, this reaction employs 4-methoxyphenol as a polymerization inhibitor and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. The process operates at 80°C for 16 hours, achieving near-quantitative conversion through a two-step mechanism: (1) DMAP activates MAA via transient acylpyridinium intermediate formation, and (2) isoborneol’s tertiary alcohol undergoes nucleophilic attack on the activated carbonyl.

Key Reaction Parameters

| Component | Quantity | Role |

|---|---|---|

| Isoborneol | 5 g (2.0 mmol) | Substrate |

| Methacrylic anhydride | 10 g (64.8 mmol) | Acylating agent |

| DMAP | 0.4 g (3.24 mmol) | Catalytic accelerator |

| 4-Methoxyphenol | 4 mg (0.032 mmol) | Radical inhibitor |

| Toluene | 25 mL | Solvent |

Post-reaction, the mixture undergoes sequential washing with 1M sodium bicarbonate (4×50 mL) and brine (2×50 mL) to remove unreacted MAA and DMAP. Rotary evaporation followed by fractional distillation under reduced pressure yields technical-grade IBMA with >95% purity.

Purification and Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm structural integrity. The -NMR spectrum (CDCl, 300 MHz) reveals diagnostic signals:

-

δ 6.06 (dq, 1H, methacrylate vinyl)

-

δ 5.51 (dq, 1H, methacrylate vinyl)

-

δ 4.71 (m, 1H, isobornyl ether oxygen)

IR bands at 1715 cm (C=O stretch) and 1157 cm (C–O–C) further validate ester formation.

Continuous-Flow Synthesis Using Molecular Sieve Catalysts

Fixed-Bed Reactor Optimization

CN104529770A discloses a breakthrough method employing ZSM-5, MCM-41, or SAPO-34 molecular sieves in fixed-bed reactors. This continuous process eliminates solvent use and achieves 90.8% amphene conversion with 95.7% IBMA selectivity under mild conditions (30–120°C, 0.5 MPaG). The molecular sieves’ Brønsted acid sites facilitate protonation of methacrylic acid, enabling electrophilic attack on isoborneol’s hydroxyl group.

Fixed-Bed Performance Metrics

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes kinetics without side reactions |

| Pressure | 0.3 MPaG | Enhances reactant contact time |

| Mass space velocity | 2.5 h | Balances throughput and conversion |

Tank Reactor Configurations

For batch-scale operations, the patent recommends MCM-22 or β-zeolite catalysts (2–15 wt% loading) in stainless steel autoclaves. At 100°C and 0.5 MPaG, this setup achieves 89.4% conversion in 6 hours, rivaling traditional methods but with lower environmental footprint due to catalyst reusability (>30 cycles without activity loss).

Comparative Analysis of Synthesis Methodologies

Environmental and Economic Considerations

| Method | PMI | E-Factor | Catalyst Cost (USD/kg) |

|---|---|---|---|

| Batch (MAA/DMAP) | 8.2 | 4.5 | 120–150 |

| Fixed-Bed (Zeolite) | 1.1 | 0.9 | 40–60 |

Process Mass Intensity; kg waste/kg product

The zeolite-catalyzed route reduces solvent consumption by 87% and avoids toxic DMAP, aligning with green chemistry principles. However, batch methods remain prevalent in small-scale production due to lower capital costs.

Quality Control and Technical Grade Specifications

Analytical Techniques for Purity Assessment

Technical-grade IBMA must meet ISO 19007 standards:

-

Gas Chromatography (GC): <2% residual isoborneol

-

Karl Fischer Titration: <0.1% water content

-

Colorimetry (APHA): <50 Hazen units

Accelerated stability studies (40°C/75% RH, 6 months) show that 4-methoxyphenol (0.02–0.05 wt%) effectively prevents premature polymerization .

Chemical Reactions Analysis

Isobornyl methacrylate, technical grade primarily undergoes free radical polymerization reactions due to the presence of the methacrylate group . This compound can copolymerize with a variety of acrylate and methacrylate monomers to form polymers with enhanced properties . Common reagents used in these reactions include initiators such as azobisisobutyronitrile (AIBN) and potassium persulfate .

The major products formed from these reactions are copolymers that exhibit increased hardness, higher glass transition temperatures, and improved adhesion properties . These copolymers are used in various applications, including coatings, adhesives, and sealants .

Scientific Research Applications

Key Characteristics

IBOMA exhibits a bridged-ring structure , which contributes to its high viscosity, low volatility, and excellent compatibility with various polymers. Its polymerized forms are known for their:

- High gloss and vividness

- Scratch resistance

- Chemical and water resistance

- Low biological reactivity

Coatings and Inks

IBOMA is widely used in the formulation of:

- Acrylic Resins : Suitable for high glass transition temperature applications, enhancing durability and performance in coatings .

- Printing Inks : Acts as a thickening agent and reactive diluent, improving flowability and adhesion while reducing solvent evaporation rates .

- Decorative Coatings : Utilized in protective coatings for plastics like PET, PE, and PP, which enhances their aesthetic appeal and longevity .

Dental Materials

In dental applications, IBOMA serves as a:

- Viscosity Improver : Enhances the physical properties of dental resins, leading to reduced volumetric shrinkage and improved hydrophobicity . This results in longer-lasting restorations with better performance compared to traditional materials .

Polymeric Foams

Recent studies have explored the incorporation of IBOMA into bio-based polymeric foams, assessing its effectiveness as a reactive diluent. The findings indicate that IBOMA can replace petroleum-derived diluents like styrene without compromising mechanical properties, thus promoting sustainability in foam production .

Adhesives

IBOMA has been investigated for use in adhesives due to its low toxicity and minimal irritability, making it suitable for sensitive applications such as medical devices . Its compatibility with various oligomers enhances the performance of UV-curable adhesives.

Case Study 1: Dental Resin Composites

A study evaluated the physicochemical properties of flowable resin composites using IBOMA as a diluent. Results indicated that composites containing IBOMA exhibited significantly lower water solubility and solvent degradation compared to those with traditional diluents, suggesting enhanced longevity for dental applications .

Case Study 2: Sustainable Polymeric Foams

Research on incorporating IBOMA into modified castor oil foams demonstrated that these foams maintained structural integrity while offering improved energy absorption properties. This study highlights IBOMA's potential in developing eco-friendly alternatives to conventional foams .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Coatings | Acrylic resins, printing inks | High durability, low volatility |

| Dental Materials | Viscosity improver in dental resins | Reduced shrinkage, improved hydrophobicity |

| Polymeric Foams | Bio-based foam production | Sustainable alternative to petroleum-derived foams |

| Adhesives | Medical device adhesives | Low toxicity, enhanced performance |

Mechanism of Action

The mechanism of action of Isobornyl methacrylate, technical grade involves its ability to undergo free radical polymerization, forming polymers with high glass transition temperatures and improved mechanical properties . The bulky isobornyl group in its structure enhances intermolecular interactions, leading to better adhesion and flexibility of the resulting polymers . These properties make it suitable for applications that require durable and flexible coatings .

Comparison with Similar Compounds

Structural and Functional Analogues

Isobornyl Acrylate (IsobA)

- Structure : Acrylate analogue of IBOMA.

- Key differences :

α-Pinene Methacrylate (αPMA)

- Structure : Methacrylate derived from α-pinene.

- Higher reactivity due to tertiary C–H bonds, enabling insoluble gel formation .

Lauryl Methacrylate (LMA) and n-Butyl Methacrylate (BMA)

- Structure : Linear alkyl methacrylates.

- Key differences :

Fire-Resistant Coatings

| Property | IBOMA-Based Coating | HEMA-Based Coating | CHMA-Based Coating |

|---|---|---|---|

| Char Structure | Ordered polyaromatic | Amorphous | Amorphous |

| Toughness | High | Moderate | Moderate |

IBOMA’s ordered carbon structure improves fire resistance and mechanical integrity .

Biodegradable Foams

| Property | IBOMA-Based Foam | Styrene-Based Foam |

|---|---|---|

| Young’s Modulus (MPa) | 1.38 ± 0.055 | 26.85 ± 1.07 |

| Compressive Strength | 0.088 MPa | 1.11 ± 0.021 MPa |

IBOMA’s bulky structure reduces crosslinking efficiency, lowering mechanical strength compared to styrene .

Biological Activity

Isobornyl methacrylate (IBoMA) is a methacrylic compound that has garnered attention for its diverse applications in polymer chemistry and material science. This article delves into the biological activity of IBoMA, highlighting its properties, potential applications, and relevant research findings.

Isobornyl methacrylate is characterized by its methacrylate functional group, which enhances its reactivity in polymerization processes. Its chemical structure can be represented as follows:

IBoMA is known for its low viscosity and ability to form clear, transparent polymers. It is often used as a reactive diluent in various formulations due to its favorable processing characteristics.

Biological Activity

Antibacterial and Antifungal Properties

Research indicates that IBoMA exhibits significant antibacterial and antifungal activities. It has been incorporated into various formulations to enhance the antimicrobial properties of coatings and adhesives. Studies have shown that IBoMA can effectively inhibit the growth of bacteria and mold, making it suitable for applications in medical devices and protective coatings .

Toxicological Studies

Toxicological assessments of IBoMA suggest that it has a low toxicity profile when used appropriately. In vitro studies have demonstrated that concentrations typically used in industrial applications do not exhibit cytotoxic effects on human cell lines . However, further research is warranted to fully understand its long-term effects and safety in various applications.

Applications

IBoMA's unique properties make it valuable in several fields:

- Dental Materials : IBoMA is utilized in dental resins to reduce polymerization shrinkage, enhancing the longevity and performance of dental restorations .

- Coatings : Its excellent adhesion properties make it ideal for producing soft plastic film coatings and decorative protective coatings for engineering plastics .

- Bone Cement : In orthopedic applications, IBoMA can reduce adverse biological effects during the cementation of implants, improving patient outcomes .

Case Studies

-

POSS-Modified Coatings

A study investigated the use of IBoMA as a reactive solvent for polyhedral oligomeric silsesquioxane (POSS) modified methacrylic coatings. The incorporation of up to 30 wt% POSS resulted in a significant reduction in surface energy and improved mechanical properties of the coatings, demonstrating IBoMA's effectiveness as a solvent in enhancing material performance . -

Polymerization Studies

Research on the copolymerization of IBoMA with β-myrcene revealed insights into its reactivity ratios. The findings indicated that IBoMA can participate effectively in copolymerization reactions, leading to materials with tailored properties suitable for specific applications such as thermoplastic elastomers .

Table 1: Properties of Isobornyl Methacrylate

| Property | Value |

|---|---|

| Molecular Weight | 240.36 g/mol |

| Density | 0.94 g/cm³ |

| Boiling Point | 180-182 °C |

| Flash Point | 85 °C |

| Solubility | Soluble in organic solvents |

Table 2: Antimicrobial Activity of IBoMA

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Q & A

Basic: What are the standard methods for synthesizing isobornyl methacrylate (IBMA) copolymers in academic research?

The synthesis of IBMA copolymers typically employs free radical polymerization using initiators like azobisisobutyronitrile (AIBN) in solvents such as dimethylformamide (DMF) . For example, copolymers with acrylonitrile are synthesized by heating the monomer mixture (e.g., IBMA:acrylonitrile at 1:1 molar ratio) with 1 wt% AIBN at 60–70°C for 24 hours under nitrogen . Post-polymerization, the product is purified via precipitation in methanol. Alternative methods include nitroxide-mediated polymerization for controlled molecular weight distributions .

Basic: How do researchers characterize the thermal stability of IBMA-based polymers?

Thermal properties are analyzed using differential scanning calorimetry (DSC) to determine glass transition temperatures (Tg) and thermogravimetric analysis (TGA) to assess decomposition thresholds. For instance, IBMA-acrylonitrile copolymers exhibit Tg values >100°C due to the rigid bicyclic structure of IBMA, while TGA reveals 10% mass loss at ~250°C . Documentation should follow journal guidelines, including detailed experimental parameters (heating rate, atmosphere) .

Advanced: How can 2D-NMR resolve configurational sequences in IBMA copolymers?

2D-NMR (e.g., COSY, HSQC) identifies monomer sequencing by correlating proton and carbon signals. For IBMA-acrylate copolymers, cross-peaks between the methacrylate carbonyl group (δ ~170 ppm) and adjacent protons reveal compositional heterogeneity . For example, a study using <sup>13</sup>C NMR confirmed alternating sequences in IBMA-styrene copolymers, critical for optimizing mechanical properties .

Advanced: What strategies address discrepancies in reactivity ratios during IBMA copolymerization?

Reactivity ratio (r) contradictions (e.g., IBMA r1 = 0.5 vs. 0.7 in different studies) arise from solvent polarity or initiator efficiency . To resolve this, employ the Mayo-Lewis equation with low-conversion data (<10%) and validate via <sup>1</sup>H NMR monomer consumption rates . Adjusting the solvent (e.g., toluene vs. DMF) or using chain-transfer agents (e.g., dodecanethiol) can mitigate side reactions .

Safety-Focused: What are critical safety protocols for handling IBMA in polymerization experiments?

- Inhibitors : Technical-grade IBMA contains 200 ppm monomethyl ether hydroquinone (MEHQ) to prevent premature polymerization; verify inhibitor presence via HPLC before use .

- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: ~100°C) .

- Waste Disposal : Neutralize residual monomer with alkaline solutions (e.g., 10% NaOH) before disposal .

Application-Specific: How does IBMA enhance UV-curable coatings compared to other methacrylates?

IBMA’s bicyclic structure reduces system viscosity (~50% lower than methyl methacrylate) while increasing crosslinking density due to steric hindrance, improving UV resistance and hardness . In optical coatings, IBMA-based formulations achieve >90% transmittance at 550 nm, outperforming linear methacrylates . For validation, conduct photo-DSC to measure curing kinetics and FTIR to track double-bond conversion .

Data Analysis: How should researchers address contradictions in IBMA copolymer mechanical property data?

Contradictions in tensile strength (e.g., 30 MPa vs. 45 MPa) may stem from:

- Molecular weight disparities : Use GPC to confirm Mn and dispersity (Ð) .

- Testing conditions : Standardize ASTM D638 protocols (humidity, strain rate) .

- Sample history : Anneal samples to eliminate residual stress before testing .

Methodological: What experimental design principles apply to IBMA-based dental resin studies?

- Polymerization shrinkage : Measure via buoyancy method (ISO 17304) and compare IBMA-containing resins to commercial controls .

- Biocompatibility : Follow ISO 10993-5 for cytotoxicity assays using human gingival fibroblasts .

- Mechanical testing : Evaluate flexural strength (ISO 4049) and wear resistance (Taber abrasion) .

Advanced: How does IBMA improve water resistance in bio-based adhesives?

IBMA’s hydrophobic bicyclic group reduces water absorption by ~20% compared to ethylhexyl acrylate. Validate via water contact angle measurements (e.g., >90° for IBMA vs. 75° for EHA) and immersion tests (mass change <2% after 7 days) . Optimize monomer ratios (e.g., 30% IBMA in latex adhesives) to balance peel strength (>5 N/mm) and water resistance .

Synthesis Optimization: What catalysts improve IBMA yield in esterification reactions?

Amberlyst 15 (strong acid resin) achieves ~85% conversion in camphene-methacrylic acid reactions, but generates acidic waste . Photocatalysis (UV light with TiO2) offers a greener alternative, yielding >90% IBMA with minimal byproducts . Monitor reaction progress via FTIR (C=O peak at 1720 cm<sup>-1</sup>) and GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.